3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride
Overview
Description
3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride is a chemical compound with the molecular formula C11H14ClFN2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with piperazine under specific conditions. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Fluoro-4-(1-piperazino)-benzoic acid.
Reduction: 3-Fluoro-4-(1-piperazino)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(1-piperazino)-benzaldehyde: Similar structure but lacks the hydrochloride group.
4-(1-Piperazino)-benzaldehyde: Lacks the fluorine substitution.
3-Fluoro-benzaldehyde: Lacks the piperazine moiety.
Uniqueness
3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride is unique due to the combination of the fluorine atom and the piperazine moiety, which can confer distinct chemical and biological properties. This combination can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-piperazin-1-ylbenzaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-7-9(8-15)1-2-11(10)14-5-3-13-4-6-14;/h1-2,7-8,13H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWOUDBSGXQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C=O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-45-4 | |
Record name | Benzaldehyde, 3-fluoro-4-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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